molecular formula C22H27N5O3S2 B11304849 N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11304849
M. Wt: 473.6 g/mol
InChI Key: HFRNHXBHULFJQR-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and multiple methyl and phenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable halide precursor.

    Attachment of the Phenyl and Methyl Groups: The phenyl and methyl groups are introduced through Friedel-Crafts alkylation reactions, using appropriate alkylating agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, coatings, and catalysts.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:

    Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Sulfanyl Compounds: Molecules containing sulfanyl groups with varying structures.

    Phenyl and Methyl Substituted Compounds: Compounds with different phenyl and methyl group arrangements.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C22H27N5O3S2

Molecular Weight

473.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[4-methyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H27N5O3S2/c1-15-6-9-18(10-7-15)27(32(5,29)30)13-20-24-25-22(26(20)4)31-14-21(28)23-19-11-8-16(2)12-17(19)3/h6-12H,13-14H2,1-5H3,(H,23,28)

InChI Key

HFRNHXBHULFJQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)C)C)S(=O)(=O)C

Origin of Product

United States

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